molecular formula C26H21NO11 B1226809 methyl (6R,6aS,14aR)-11-amino-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate CAS No. 115834-24-7

methyl (6R,6aS,14aR)-11-amino-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate

Cat. No.: B1226809
CAS No.: 115834-24-7
M. Wt: 523.4 g/mol
InChI Key: DOPAQDOSLKBONQ-DDHLINGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (6R,6aS,14aR)-11-amino-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C26H21NO11 and its molecular weight is 523.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

115834-24-7

Molecular Formula

C26H21NO11

Molecular Weight

523.4 g/mol

IUPAC Name

methyl (6R,6aS,14aR)-11-amino-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate

InChI

InChI=1S/C26H21NO11/c1-8-4-9-5-14(29)26(38-3)23(34)17-11(6-10-16(20(17)31)13(28)7-12(27)19(10)30)22(33)25(26,36)18(9)21(32)15(8)24(35)37-2/h4,6-7,14,29,31-32,36H,5,27H2,1-3H3/t14-,25+,26-/m1/s1

InChI Key

DOPAQDOSLKBONQ-DDHLINGLSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1C(=O)OC)O)[C@@]3(C(=O)C4=C(C(=C5C(=C4)C(=O)C(=CC5=O)N)O)C(=O)[C@@]3([C@@H](C2)O)OC)O

SMILES

CC1=CC2=C(C(=C1C(=O)OC)O)C3(C(=O)C4=C(C(=C5C(=C4)C(=O)C(=CC5=O)N)O)C(=O)C3(C(C2)O)OC)O

Canonical SMILES

CC1=CC2=C(C(=C1C(=O)OC)O)C3(C(=O)C4=C(C(=C5C(=C4)C(=O)C(=CC5=O)N)O)C(=O)C3(C(C2)O)OC)O

Synonyms

SF 2446A3
SF2446A3

Origin of Product

United States

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